Cas no 5346-68-9 (6-deoxy-l-galactitol, Pentabenzoate)
5346-68-9 structure
Product Name:6-deoxy-l-galactitol, Pentabenzoate
CAS-nummer:5346-68-9
MF:C41H34O10
MW:686.702672481537
CID:1586525
PubChem ID:219882
Update Time:2025-04-21
6-deoxy-l-galactitol, Pentabenzoate Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-deoxy-l-galactitol, Pentabenzoate
- fmoc-Asp(Obzl)-OH
- AG-H-47185
- L-Fmoc-asparticacidbelta-benzylester
- L-Fmoc-Asp(Bzl)-OH
- ST51016063
- PubChem10005
- Fmoc-L-aspartic acid 4-benzyl ester
- fmoc-l-asp(obzl)-oh
- L-galacto-1.2.3.4.5-pentabenzoyloxy-hexane
- Fmoc-Asp(OBn)-OH
- Fmoc-L-Asp(OBn)OH
- Fmoc-Asp(OBz)-OH
- L-Fucitol-pentabenzoat
- 4-Benzyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- Fmoc-Asp(Bn)-OH
- fmoc-Asp(Obzl)-OH; AG-H-47185; L-Fmoc-asparticacidbelta-benzylester; L-Fmoc-Asp(Bzl)-OH; ST51016063; Fmoc-Asp(OBzl)-OH; PubChem10005; Fmoc-L-aspartic acid 4-benzyl ester; fmoc-l-asp(obzl)-oh; L-galacto-1.2.3.4.5-pentabenzoyloxy-hexane; Fmoc-Asp(OBn)-OH; Fmoc-L-Asp(OBn)OH; Fmoc-Asp(OBz)-OH; L-Fucitol-pentabenzoat; 4-Benzyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate; Fmoc-Asp(Bn)-OH;
- NSC-1662
- NSC1662
- 1,2,3,4,5-penta-o-benzoyl-6-deoxyhexitol
- DTXSID20968158
- 5346-68-9
-
- Inchi: 1S/C41H34O10/c1-28(48-38(43)30-19-9-3-10-20-30)35(50-40(45)32-23-13-5-14-24-32)36(51-41(46)33-25-15-6-16-26-33)34(49-39(44)31-21-11-4-12-22-31)27-47-37(42)29-17-7-2-8-18-29/h2-26,28,34-36H,27H2,1H3
- InChI-sleutel: YDFLHMFXXIJCQT-UHFFFAOYSA-N
- LACHT: O(C(C1C=CC=CC=1)=O)C(C(COC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)C(C(C)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 686.21522
- Monoisotopische massa: 686.215
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 10
- Zware atoomtelling: 51
- Aantal draaibare bindingen: 19
- Complexiteit: 1120
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 4
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 8.6
- Topologisch pooloppervlak: 132Ų
Experimentele eigenschappen
- Dichtheid: 1.27
- Kookpunt: 794.1°C at 760 mmHg
- Vlampunt: 321.7°C
- Brekindex: 1.605
- PSA: 131.5
6-deoxy-l-galactitol, Pentabenzoate Gerelateerde literatuur
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
5346-68-9 (6-deoxy-l-galactitol, Pentabenzoate) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie